2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide
Description
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxybenzyl group, an aminophenyl group, a thioether linkage, and a nitrophenylacetamide moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.
Properties
IUPAC Name |
2-[4-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-20-7-2-1-4-15(20)13-22-16-8-10-19(11-9-16)29-14-21(26)23-17-5-3-6-18(12-17)24(27)28/h1-12,22,25H,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAOTPANAOUBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763108-19-6 | |
| Record name | 2-((4-((2-HYDROXYBENZYL)AMINO)PHENYL)THIO)-N-(3-NITROPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Hydroxybenzylamine Intermediate: This step involves the reaction of 2-hydroxybenzaldehyde with an amine to form the hydroxybenzylamine intermediate.
Thioether Formation: The hydroxybenzylamine intermediate is then reacted with a halogenated phenyl compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 3-nitrophenylacetic acid or its derivatives to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, or bases.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Studies have shown that modifications to the acetamide and thioether groups can enhance binding affinity to COX-2, potentially minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Preliminary investigations suggest that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .
Anticancer Potential
The compound has shown promise in cytotoxicity studies against various cancer cell lines. The structural characteristics allow it to selectively target cancer cells while sparing normal cells, which is critical for reducing side effects in cancer therapies .
Synthesis and Optimization
The synthesis of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide typically involves multi-step reactions that require careful optimization of parameters such as temperature, solvent choice, and reaction time to achieve high yields and purity. Computational methods like density functional theory (DFT) are employed to analyze its three-dimensional structure and predict its electronic properties .
Case Study 1: COX-2 Inhibition
A study focused on the compound's interaction with COX enzymes revealed that it competes effectively with arachidonic acid for binding sites on COX-2. This competitive inhibition was confirmed through enzyme kinetics studies, demonstrating a significant reduction in prostaglandin E2 production in vitro .
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted on derivatives of this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at approximately 256 µg/mL. These findings suggest that further development could lead to effective treatments for resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxybenzyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the nitrophenylacetamide moiety can interact with cellular components. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-nitrophenyl)acetamide: Similar structure but with a different position of the nitro group.
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The unique combination of functional groups in 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide allows it to participate in a wide range of chemical reactions and interact with various biological targets
Biological Activity
The compound 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes the available literature on its biological activity, focusing on its synthesis, characterization, and various biological evaluations.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a unique structure that includes a thioether linkage, a nitrophenyl group, and hydroxyl functionalities that may contribute to its biological properties. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:
- Formation of the thioether : Reacting appropriate phenolic compounds with thiol reagents.
- Acetamide formation : Introducing the acetamide moiety via acylation reactions.
- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds, suggesting that thioether-containing derivatives exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 12.5 to 50 µg/mL against various bacterial strains .
- Antifungal Activity : Related derivatives have also demonstrated antifungal properties against pathogens like Candida albicans, with varying degrees of effectiveness based on structural modifications .
Anticancer Activity
The anticancer potential of thioether derivatives has been explored in various studies:
- Cell Line Studies : Compounds with similar structures have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicate that certain modifications enhance cytotoxic activity, with IC50 values often reported in the low micromolar range .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation, potentially mediated through interactions with specific cellular pathways or proteins .
Case Studies
- Study on Antimicrobial Efficacy : A study focused on synthesizing a series of thioether compounds demonstrated that modifications at the phenolic position significantly impacted antibacterial activity, highlighting the role of electron-donating or withdrawing groups in enhancing efficacy .
- Cytotoxicity Assessment : In vitro evaluations showed that derivatives similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development .
Q & A
Q. What are the optimal conditions for synthesizing 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide?
The synthesis involves multi-step reactions, typically starting with coupling of 2-hydroxybenzylamine to a phenylthio intermediate, followed by acetamide formation. Key parameters include:
- Solvent choice : Ethanol or methanol under reflux conditions (70–80°C) to enhance reaction efficiency .
- Reaction time : 6–12 hours for complete conversion, monitored via TLC or HPLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, reflux, 8h | 65 | 92% |
| 2 | DCM, RT, 12h | 78 | 95% |
Q. Which analytical methods are most effective for characterizing this compound?
Standard characterization protocols include:
- NMR Spectroscopy : H and C NMR to confirm structural integrity (e.g., aromatic protons at δ 6.8–8.2 ppm, acetamide carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 424.12) .
- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1650 cm (C=O stretch) .
Q. How can researchers assess solubility and stability for in vitro assays?
- Solubility screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC at 0, 24, and 48 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Key modifications :
- Introduce electron-withdrawing groups (e.g., -NO, -CN) on the phenyl ring to enhance binding to hydrophobic enzyme pockets .
- Replace the thioether linker with sulfone (-SO-) to improve metabolic stability .
- Assay validation : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays and compare IC values .
Q. Table 2: Example SAR Data
| Analog | Modification | IC (μM) | Solubility (μg/mL) |
|---|---|---|---|
| A | -NO | 12.3 | 45 |
| B | -SO- | 8.7 | 32 |
Q. What mechanistic insights exist for its potential antitumor activity?
- Target identification : Use molecular docking to predict interactions with kinases (e.g., EGFR, VEGFR) or tubulin .
- Pathway analysis : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (cyclin D1 suppression) .
Q. How can crystallographic data resolve structural ambiguities?
- Single-crystal X-ray diffraction : Determine bond angles and conformations (e.g., dihedral angles between aromatic rings) .
- Key findings :
- The nitro group adopts a planar conformation with the benzene ring, facilitating π-π stacking in protein binding .
- Hydrogen bonding between the acetamide carbonyl and hydroxyl group stabilizes the crystal lattice .
Q. How should researchers address contradictions in reported biological data?
- Case example : Discrepancies in antimicrobial IC values may arise from assay conditions (e.g., bacterial strain variability, inoculum size).
- Resolution :
- Standardize protocols using CLSI guidelines for MIC determination .
- Validate findings across multiple independent labs .
Q. What strategies optimize bioavailability for in vivo studies?
- Formulation : Use nanoemulsions or liposomes to enhance aqueous solubility .
- Pharmacokinetics : Conduct IV/PO dosing in rodent models, with LC-MS/MS quantification of plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
